![molecular formula C12H17NO6 B104319 4-Aminophenyl-alpha-D-glucopyranoside CAS No. 31302-52-0](/img/structure/B104319.png)
4-Aminophenyl-alpha-D-glucopyranoside
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Overview
Description
4-Aminophenyl-alpha-D-glucopyranoside is a biomedical compound utilized in the domain of drug discovery . It exhibits promise in combating diverse ailments such as cancer, diabetes, and neurodegenerative disorders . It is used to create derivitized agarose beads useful for the analysis of the surfaces of cancer cells . It is also used to derivatize biocompatible single-crystalline gold tabular nanoparticles, nanoprisms (NPRs) to improve their stability and cellular uptake .
Molecular Structure Analysis
The molecular structure of 4-Aminophenyl-alpha-D-glucopyranoside is represented by the formula C12H17NO6 . It has a molecular weight of 271.27 . The SMILES string representation is Nc1ccc (OC2OC (CO)C (O)C (O)C2O)cc1 .Chemical Reactions Analysis
4-Aminophenyl-alpha-D-glucopyranoside is involved in various chemical reactions. For instance, it is used to create derivitized agarose beads for the analysis of the surfaces of cancer cells . It is also used to derivatize biocompatible single-crystalline gold tabular nanoparticles, nanoprisms (NPRs), to improve their stability and cellular uptake .Physical And Chemical Properties Analysis
4-Aminophenyl-alpha-D-glucopyranoside is a powder with an optical activity of [α]/D -65.00 to -59.00°, c = 9.00-11.00 mg/mL in water . It is soluble in water at 49.00-51.00 mg/mL, clear to slightly hazy, colorless to light yellow . It has a density of 1.517 and a boiling point of 556℃ . The melting point is 185-186℃ .Scientific Research Applications
Monitoring α-Glucosidase Activity
4-Aminophenyl-alpha-D-glucopyranoside is used in the development of fluorescence strategies to monitor α-glucosidase (α-Glu) activity . In this application, 4-Nitrophenyl-α-D-glucopyranoside (NGP) is selected as the substrate, which is further hydrolyzed to yield 4-NP through the catalysis of α-Glu . The quenching efficiency is positively correlated to the concentration of α-Glu .
Screening α-Glucosidase Inhibitors
This compound is also used in the screening of α-Glu inhibitors from Chinese herbal medicines . The inhibitory effects of the extracts from four Chinese herbal medicines on the α-Glu activity have been studied . The IC 50 values of extracts from the rind of Punica granatum L. and Momordica grosvenorii Swingle are 0.23 and 0.37 g/L, respectively, so they show obvious inhibitory effects on α-Glu .
Development of Fluorescence Sensing Strategies
4-Aminophenyl-alpha-D-glucopyranoside plays a crucial role in the development of fluorescence sensing strategies . Fluorescence sensing is performed mainly through target analyte-mediated fluorescence enhancement (“turn-on”) or fluorescence quenching (“turn-off”) .
Assessment of Enzyme Activity
The compound is used in the development of strategies to assess enzyme activity . The membrane bound and isolated enzyme activity could be well assessed through this developed strategy because GAA could specifically catalyze the magnetic nanoparticles/4-aminophenyl-α-D-glucopyranoside (MNPs/pAPG) into the MNPs/pAP which had no binding ability with the pyrene boric acid (PBA) .
Development of Colorimetric Sensing Strategies
4-Aminophenyl-alpha-D-glucopyranoside is used in the development of colorimetric sensing strategies . This application allows for the detection of α-Glu activity in human serum samples .
Mechanism of Action
Target of Action
The primary target of 4-Aminophenyl-alpha-D-glucopyranoside is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages present in polysaccharides and disaccharides .
Mode of Action
4-Aminophenyl-alpha-D-glucopyranoside interacts with α-glucosidase as a substrate . The enzyme catalyzes the hydrolysis of 4-Aminophenyl-alpha-D-glucopyranoside into 4-aminobenzene and α-D-glucopyranoside . This interaction and the resulting changes can be detected using a colorimetric method, which is based on the specific recognition between 1,4-phenylenediboronic acid (PDBA) and 4-Aminophenyl-alpha-D-glucopyranoside .
Biochemical Pathways
The hydrolysis of 4-Aminophenyl-alpha-D-glucopyranoside by α-glucosidase is part of the broader carbohydrate digestion pathway . The product of this reaction, α-D-glucopyranoside, can further undergo metabolic processes in the body .
Pharmacokinetics
As a substrate of α-glucosidase, it is expected to be metabolized in the digestive system where the enzyme is primarily located .
Result of Action
The hydrolysis of 4-Aminophenyl-alpha-D-glucopyranoside by α-glucosidase results in the production of 4-aminobenzene and α-D-glucopyranoside . This reaction can be used for the assay of α-glucosidase activity and the screening of its inhibitors .
Action Environment
The action of 4-Aminophenyl-alpha-D-glucopyranoside is influenced by the environment in which α-glucosidase is active, primarily the digestive system . Factors such as pH and the presence of other compounds can potentially affect the enzyme’s activity and, consequently, the action of 4-Aminophenyl-alpha-D-glucopyranoside .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAKOEWBCMPCQR-ZIQFBCGOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenyl-alpha-D-glucopyranoside |
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